
3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is commonly known as MPEP and is used in scientific research as a potent and selective antagonist of metabotropic glutamate receptor 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is involved in various physiological processes, including learning, memory, and pain perception. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
MPEP acts as a selective and potent antagonist of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors. It binds to the receptor and prevents the activation of downstream signaling pathways, which are involved in various physiological processes, including learning, memory, and pain perception. The inhibition of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors by MPEP has been shown to have a neuroprotective effect in various neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects. It has been shown to have a potent and selective antagonistic effect on 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors, which are involved in various physiological processes, including learning, memory, and pain perception. MPEP has been shown to have a neuroprotective effect in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders, including anxiety, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
MPEP has several advantages for lab experiments. It is a potent and selective antagonist of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors, which makes it an ideal tool for studying the role of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors in various physiological processes. MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, which makes it a valuable compound for drug discovery and development. However, there are some limitations to the use of MPEP in lab experiments. It has been shown to have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MPEP. One potential direction is the development of more potent and selective 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione antagonists. Another potential direction is the study of the role of 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors in various neurological and psychiatric disorders. MPEP has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and Fragile X syndrome, and further research is needed to explore its potential in these and other disorders. Additionally, the off-target effects of MPEP on other receptors need to be further studied to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of MPEP involves several steps, starting from the reaction of 2,6-dioxopurine with 2-methyl-2-propen-1-ol to form 2,6-dioxopurine-7-(2-methylprop-2-en-1-yl) derivative. This intermediate product is then reacted with piperazine in the presence of a base to form 3-methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
MPEP has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a potent and selective antagonistic effect on 3-Methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione receptors, which are involved in various physiological processes, including learning, memory, and pain perception. MPEP has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. It has also been studied for its potential use in the treatment of psychiatric disorders, including anxiety, depression, and addiction.
Propriétés
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-piperazin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-9(2)8-20-10-11(18(3)14(22)17-12(10)21)16-13(20)19-6-4-15-5-7-19/h15H,1,4-8H2,2-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCJMBCXUAFVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(2-methylallyl)-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

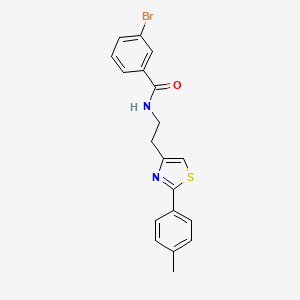
![1-(2,4-dichlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2814238.png)
![1-[Oxan-4-yl(thiophen-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2814239.png)
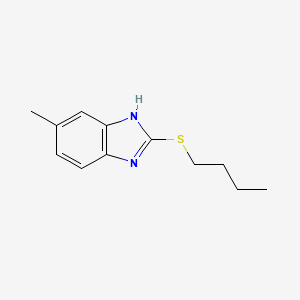
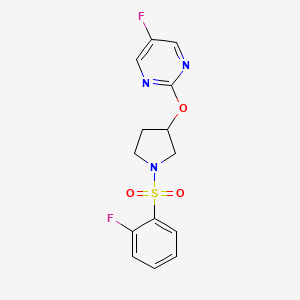
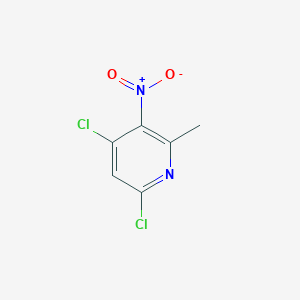
![5-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2814244.png)
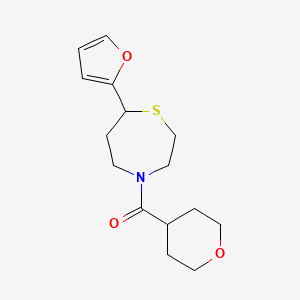

![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonan-8-yl]acetic acid](/img/structure/B2814249.png)
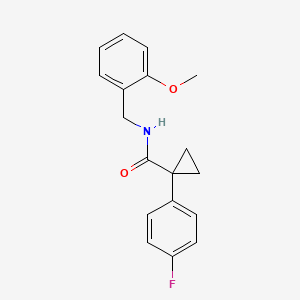
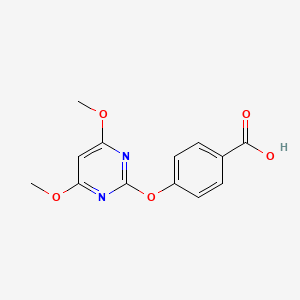
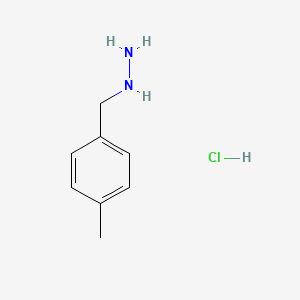
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2814258.png)